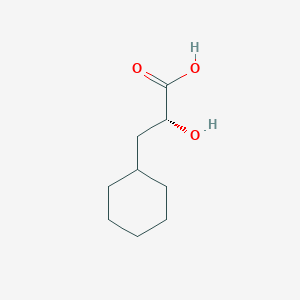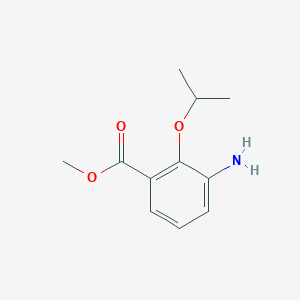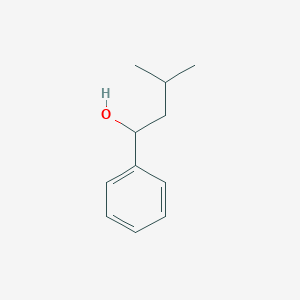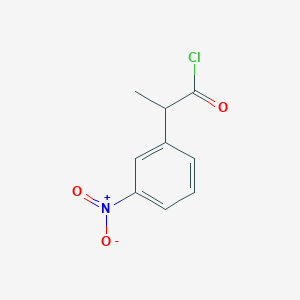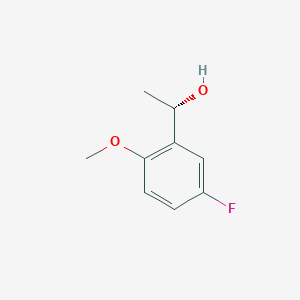
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
説明
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, also known as 5-fluoro-2-methoxybenzyl alcohol or 5-FMOBA, is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a white, crystalline solid with a strong, characteristic odor. 5-FMOBA has been used in various fields such as organic synthesis, drug development, and biochemistry.
科学的研究の応用
Organometallic Chemistry
The compound has been utilized in the study of organometallic chemistry. For instance, its activation by [Cp*RuCl(dippe)] led to the development of a series of allenylidene and alkenylcarbyne complexes, showcasing its versatility in creating varied organometallic structures (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
Antimicrobial Activity
A study demonstrated the synthesis of novel Schiff bases using derivatives of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. These compounds were evaluated for their antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Puthran et al., 2019).
Anticancer Research
In anticancer research, derivatives of this compound, specifically 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, were synthesized and tested for their cytotoxicity against human lung cancer cell lines. One such derivative showed potent antiproliferative activity, disrupting microtubule formation and inhibiting tumor growth in vivo (Suzuki et al., 2020).
Fluorescence Studies
The compound has been involved in fluorescence studies, particularly in the investigation of fluorescence quenching of boronic acid derivatives by aniline in alcohols. This research provides insights into the conformational changes and intermolecular interactions of the solutes (Geethanjali et al., 2015).
Liquid Crystal Research
It has also been used in synthesizing new chiral smectic mesogenes for liquid crystal research, demonstrating its application in materials science (Kula et al., 2010).
Environmental Biodegradation
The compound's derivatives have been studied for their environmental biodegradation by the white rot fungus Phanerochaete chrysosporium. This study is significant in understanding the microbial degradation pathways of similar compounds (Grifoll & Hammel, 1997).
Zinc Sensing
A derivative of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol was utilized in the development of a vanillinyl Schiff base as a fluorescent probe for zinc, demonstrating its use in bioimaging and zinc sensing applications (Bhanja et al., 2015).
特性
IUPAC Name |
(1S)-1-(5-fluoro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOHPCLXJIASU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
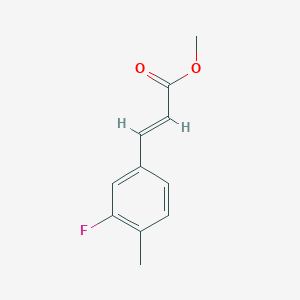
![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)
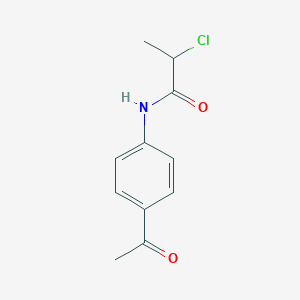

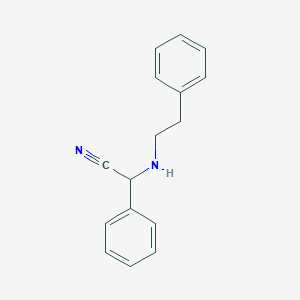
![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
